1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE
Overview
Description
1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethoxyphenylmethyl group and a 2-nitrobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2,4-Dimethoxyphenylmethyl Group: This step involves the alkylation of the piperazine ring with 2,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Sulfonylation with 2-Nitrobenzenesulfonyl Chloride: The final step involves the reaction of the intermediate with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of alkylated derivatives of the original compound.
Scientific Research Applications
1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
- 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine
- 1-(2,4-Dimethoxyphenyl)piperazine
Uniqueness
1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE is unique due to the presence of both the 2,4-dimethoxyphenylmethyl and 2-nitrobenzenesulfonyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-27-16-8-7-15(18(13-16)28-2)14-20-9-11-21(12-10-20)29(25,26)19-6-4-3-5-17(19)22(23)24/h3-8,13H,9-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTGEQIFWQSWIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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